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molecular formula C7H6O2 B8730377 3-(Furan-3-yl)prop-2-yn-1-ol CAS No. 54356-08-0

3-(Furan-3-yl)prop-2-yn-1-ol

Cat. No. B8730377
M. Wt: 122.12 g/mol
InChI Key: RBRVDYPUVVPDDK-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a mixture of 3-bromofuran (10 g, 0.068 mol) and propargyl alcohol (4.3 ml, 0.074 mol) in 200 ml of TEA was added under argon, CuI (0.26 g, 1.4 mmol) and [(C6H5)3P]2PdCl2 (1.05 g, 1.4 mmol) and the mixture was stirred at 0° C. for 2 hours and at room temperature for 72 hours. The reaction mixture was cooled, decanted, and the solid was washed with TEA. The combined TEA solution was concentrated in vacuo and the residue was distilled (Kugelrohr distillation) to afford 1.48 g (17.8%) of 3-(3-furyl)-2-propynyl alcohol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
[(C6H5)3P]2PdCl2
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.26 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.[CH2:7]([OH:10])[C:8]#[CH:9]>[Cu]I>[O:4]1[CH:5]=[CH:6][C:2]([C:9]#[C:8][CH2:7][OH:10])=[CH:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C#C)O
Name
TEA
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
[(C6H5)3P]2PdCl2
Quantity
1.05 g
Type
reactant
Smiles
Name
CuI
Quantity
0.26 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the solid was washed with TEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined TEA solution was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
(Kugelrohr distillation)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 17.8%
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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